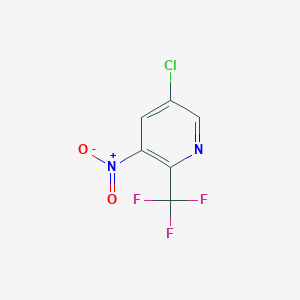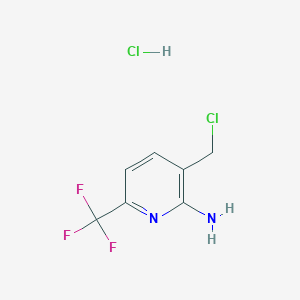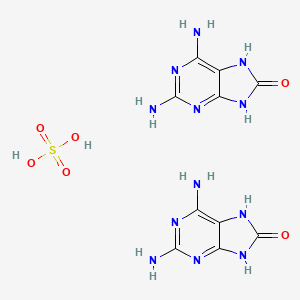
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate: is a chemical compound with the molecular formula C10H14N12O6S and a molecular weight of 430.36 g/mol . This compound is known for its unique structure, which includes two adenine-like moieties connected by a sulphate group. It is often used in various scientific research applications due to its interesting chemical properties.
准备方法
The synthesis of Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate typically involves the reaction of adenine derivatives with sulphuric acid under controlled conditions . The reaction conditions often include:
Temperature: Moderate temperatures to ensure the stability of the compound.
Solvent: Aqueous or organic solvents depending on the specific synthetic route.
Catalysts: Sometimes catalysts are used to enhance the reaction rate.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反应分析
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized adenine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate involves its interaction with various molecular targets, including nucleic acids and enzymes. The compound can bind to DNA and RNA, potentially interfering with their normal functions. Additionally, it may inhibit certain enzymes involved in nucleic acid metabolism, leading to its observed biological effects.
相似化合物的比较
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate can be compared with other adenine derivatives, such as:
Adenine: A fundamental component of nucleic acids.
2,6-diaminopurine: Similar structure but different functional groups.
8-oxoadenine: An oxidized form of adenine.
The uniqueness of this compound lies in its dual adenine-like structure connected by a sulphate group, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
84145-02-8 |
|---|---|
分子式 |
C10H14N12O6S |
分子量 |
430.36 g/mol |
IUPAC 名称 |
2,6-diamino-7,9-dihydropurin-8-one;sulfuric acid |
InChI |
InChI=1S/2C5H6N6O.H2O4S/c2*6-2-1-3(10-4(7)9-2)11-5(12)8-1;1-5(2,3)4/h2*(H6,6,7,8,9,10,11,12);(H2,1,2,3,4) |
InChI 键 |
UKAWXNPCBSSKHZ-UHFFFAOYSA-N |
规范 SMILES |
C12=C(N=C(N=C1NC(=O)N2)N)N.C12=C(N=C(N=C1NC(=O)N2)N)N.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B13114292.png)
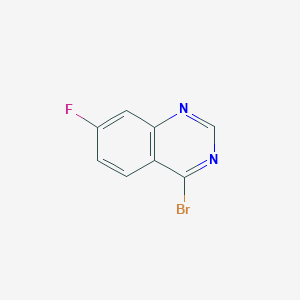
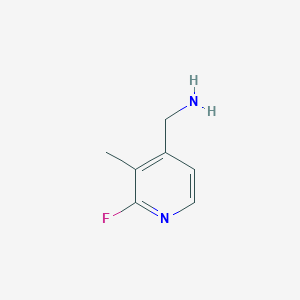
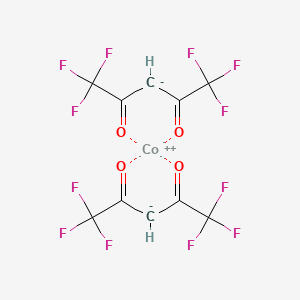
![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)


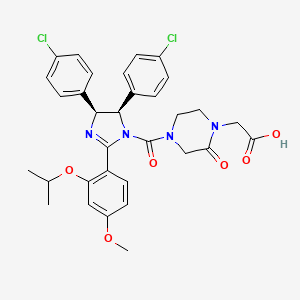
![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)



